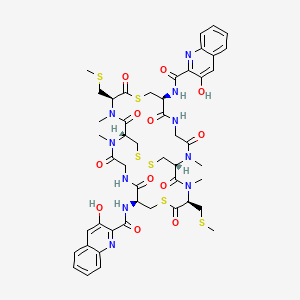

thiocoraline A

Vue d'ensemble

Description

La thiocoraline est un produit naturel microbien appartenant à la classe des dépsipeptides. Elle a été isolée du gâteau de mycélium d'une souche d'actinomycète marin, plus précisément Micromonospora marina . Ce composé a suscité un intérêt considérable en raison de son activité antitumorale puissante et de sa structure unique, qui comprend plusieurs atomes de soufre et un squelette bicyclique .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La thiocoraline est produite par une chaîne de synthèse de peptides non ribosomique (NRPS) . La biosynthèse implique l'incorporation de divers acides aminés et d'unités contenant du soufre, conduisant à la formation de sa structure complexe. La voie synthétique implique généralement plusieurs étapes, notamment la formation de liaisons peptidiques, la cyclisation et l'incorporation d'atomes de soufre.

Méthodes de production industrielle

La production industrielle de thiocoraline implique des processus de fermentation utilisant la souche d'actinomycète marin Micromonospora marina . La fermentation est réalisée dans des conditions contrôlées afin d'optimiser le rendement en thiocoraline. Après la fermentation, le composé est extrait et purifié à l'aide de techniques chromatographiques.

Analyse Des Réactions Chimiques

Types de réactions

La thiocoraline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier sa structure et améliorer son activité biologique.

Réactifs et conditions courants

Oxydation : La thiocoraline peut être oxydée à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions douces.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

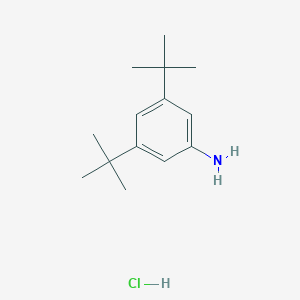

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols, qui peuvent remplacer des groupes fonctionnels spécifiques dans la thiocoraline.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés modifiés de la thiocoraline avec des activités biologiques améliorées ou modifiées. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles.

Applications de la recherche scientifique

La thiocoraline a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Biologie : En recherche biologique, la thiocoraline est étudiée pour ses effets sur la régulation du cycle cellulaire et la réplication de l'ADN.

Médecine : La this compound un potentiel significatif comme agent anticancéreux. Elle est également étudiée pour son utilisation potentielle dans des thérapies combinées pour améliorer l'efficacité des médicaments anticancéreux existants.

Industrie : Dans l'industrie pharmaceutique, la thiocoraline est explorée pour son potentiel comme composé chef de file pour le développement de nouveaux médicaments anticancéreux.

Mécanisme d'action

La thiocoraline exerce ses effets principalement en inhibant la réplication de l'ADN . Elle se lie à l'ADN et interfère avec l'activité de l'ADN polymérase, une enzyme essentielle à la synthèse de l'ADN . Cette inhibition conduit à l'arrêt du cycle cellulaire en phase G1 et à une diminution de la progression vers la phase G2/M . La capacité du composé à s'intercaler dans l'ADN et à former des complexes stables contribue à son activité antiproliférative puissante .

Applications De Recherche Scientifique

Thiocoraline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Biology: In biological research, thiocoraline is studied for its effects on cell cycle regulation and DNA replication.

Medicine: Thiocoraline has significant potential as an anticancer agent. It is also being investigated for its potential use in combination therapies to enhance the efficacy of existing anticancer drugs.

Industry: In the pharmaceutical industry, thiocoraline is being explored for its potential as a lead compound for developing new anticancer drugs.

Mécanisme D'action

Thiocoraline exerts its effects primarily by inhibiting DNA replication . It binds to DNA and interferes with the activity of DNA polymerase, an enzyme essential for DNA synthesis . This inhibition leads to the arrest of the cell cycle in the G1 phase and a decrease in the progression towards the G2/M phase . The compound’s ability to intercalate into DNA and form stable complexes contributes to its potent antiproliferative activity .

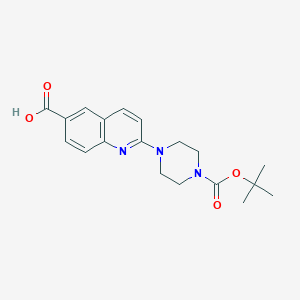

Comparaison Avec Des Composés Similaires

La thiocoraline est unique parmi les dépsipeptides en raison de sa structure complexe et de ses multiples atomes de soufre. Des composés similaires comprennent d'autres dépsipeptides tels que l'échinomycine et la quinomycine, qui présentent également des propriétés de liaison à l'ADN et une activité anticancéreuse . Le squelette bicyclique distinct de la thiocoraline et ses unités contenant du soufre la distinguent de ces composés .

Liste de composés similaires

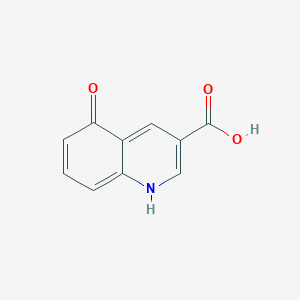

Échinomycine : Un dépsipeptide cyclique avec des propriétés de liaison à l'ADN et une activité anticancéreuse.

Quinomycine : Un autre dépsipeptide connu pour sa capacité à se lier à l'ADN et son potentiel en tant qu'agent anticancéreux.

NMe-azathiocoraline : Un dérivé synthétique de la thiocoraline avec une puissance similaire et une stabilité accrue.

La structure unique et l'activité biologique puissante de la thiocoraline en font un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

3-hydroxy-N-[(1R,7S,11S,14R,20S,24S)-20-[(3-hydroxyquinoline-2-carbonyl)amino]-2,12,15,25-tetramethyl-11,24-bis(methylsulfanylmethyl)-3,6,10,13,16,19,23,26-octaoxo-9,22,28,29-tetrathia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H56N10O12S6/c1-55-31-23-75-76-24-32(46(68)58(4)34(22-72-6)48(70)74-19-29(41(63)49-17-37(55)61)53-43(65)39-35(59)15-25-11-7-9-13-27(25)51-39)56(2)38(62)18-50-42(64)30(20-73-47(69)33(21-71-5)57(3)45(31)67)54-44(66)40-36(60)16-26-12-8-10-14-28(26)52-40/h7-16,29-34,59-60H,17-24H2,1-6H3,(H,49,63)(H,50,64)(H,53,65)(H,54,66)/t29-,30-,31+,32+,33+,34+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGGKUQISSWRJJ-ZRBWWFCKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CSSCC(C(=O)N(C(C(=O)SCC(C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)C(CSC(=O)C(N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CSSC[C@@H](C(=O)N([C@H](C(=O)SC[C@H](C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)[C@@H](CSC(=O)[C@@H](N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H56N10O12S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Thiocoraline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiocoraline | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1157.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

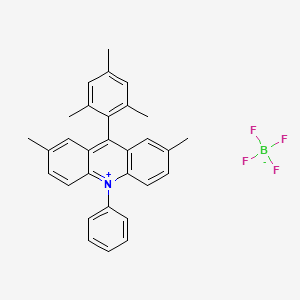

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B8135726.png)

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-3H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B8135750.png)

![Methyl[(quinolin-8-yl)methyl]amine hydrochloride](/img/structure/B8135766.png)

![2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B8135783.png)